molecular formula C11H13NO5S B13767361 Ethyl 4-acetylphenylsulphonylcarbamate CAS No. 61827-68-7

Ethyl 4-acetylphenylsulphonylcarbamate

Cat. No.: B13767361
CAS No.: 61827-68-7
M. Wt: 271.29 g/mol
InChI Key: DDNCKBTWKYSFTE-UHFFFAOYSA-N
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Description

Ethyl 4-acetylphenylsulphonylcarbamate is a chemical compound with the molecular formula C11H13NO5S It is known for its unique structure, which includes an ethyl carbamate group attached to a 4-acetylphenylsulphonyl moiety

Properties

CAS No.

61827-68-7

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

ethyl N-(4-acetylphenyl)sulfonylcarbamate

InChI

InChI=1S/C11H13NO5S/c1-3-17-11(14)12-18(15,16)10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

DDNCKBTWKYSFTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetylphenylsulphonylcarbamate typically involves the reaction of 4-acetylphenylsulfonyl chloride with ethyl carbamate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the base used can be triethylamine or pyridine. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetylphenylsulphonylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 4-acetylphenylsulphonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-acetylphenylsulphonylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The acetyl group can also participate in acetylation reactions, modifying the function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-acetylphenylsulphonylcarbamate is unique due to its combined functional groups, which provide a distinct reactivity profile. This makes it valuable in the synthesis of complex molecules and in applications requiring specific chemical modifications .

Biological Activity

Ethyl 4-acetylphenylsulphonylcarbamate (EAPSC) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of EAPSC, focusing on its cytotoxic, antioxidant, and gastroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

EAPSC is characterized by its unique chemical structure, which includes an ethyl group, an acetyl group, and a sulphonamide moiety. This combination is believed to contribute to its diverse biological activities.

1. Cytotoxic Activity

The cytotoxic effects of EAPSC have been evaluated using various cancer cell lines. In vitro studies typically employ the MTT assay to determine cell viability after treatment with different concentrations of the compound.

  • MTT Assay Results :
    • IC50 values for EAPSC were observed to be above 100 µg/mL in WRL68 cell lines, indicating moderate cytotoxicity at higher concentrations .

2. Antioxidant Activity

EAPSC exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity was assessed using several assays:

  • DPPH Free Radical Scavenging Activity :
    • EAPSC demonstrated effective scavenging of DPPH radicals with increasing concentration (25–400 µg/mL), highlighting its potential as a natural antioxidant .
  • FRAP and Nitric Oxide Assays :
    • Additional tests revealed that EAPSC can reduce nitric oxide levels and enhance ferric reducing antioxidant power (FRAP), further supporting its role as an antioxidant agent .

3. Gastroprotective Effects

The gastroprotective potential of EAPSC was explored in animal models subjected to ethanol-induced gastric mucosal lesions. The findings indicate that EAPSC can protect gastric mucosa through several mechanisms:

  • Histological Analysis :
    • Microscopic examination showed reduced gastric lesions and improved mucosal integrity in rats pretreated with EAPSC compared to control groups .
  • Biochemical Markers :
    • Significant increases in superoxide dismutase (SOD) levels and mucus secretion were noted, along with a decrease in malondialdehyde (MDA) levels, suggesting reduced oxidative damage .

Data Summary

The following table summarizes the key findings on the biological activities of this compound:

Biological ActivityMethodology/AssayResult/Observation
CytotoxicityMTT AssayIC50 > 100 µg/mL
Antioxidant ActivityDPPH Radical ScavengingEffective scavenging at concentrations (25–400 µg/mL)
FRAPIncreased reducing power
Nitric Oxide ScavengingDecreased nitric oxide levels
Gastroprotective EffectEthanol-Induced Gastric LesionsReduced lesions, increased SOD and mucus secretion

Case Studies

Several studies have documented the effects of similar compounds in various contexts:

  • Study on Gastroprotective Agents : A comparative study highlighted that compounds with similar structures to EAPSC showed significant gastroprotective effects against ethanol-induced damage, emphasizing the importance of structural components such as sulphonamide groups .
  • Antioxidant Research : Research into the antioxidant properties of related compounds has shown that modifications in the chemical structure can enhance or diminish their efficacy, suggesting avenues for further exploration with EAPSC .

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